4-Fluoro-2-nitrophenylisothiocyanate
Overview
Description
4-Fluoro-2-nitrophenylisothiocyanate is an organic compound with the molecular formula C(_7)H(_3)FN(_2)O(_2)S. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a fluorine atom at the fourth position and a nitro group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrophenylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to facilitate the formation of the isothiocyanate group.
Reaction Scheme:
4-Fluoro-2-nitroaniline+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The fluorine and nitro substituents on the aromatic ring influence the reactivity towards electrophiles, making it possible to introduce additional substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) in solvents like dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Electrophilic Aromatic Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Thioureas: Formed from the reaction with amines.
Aminophenylisothiocyanates: Resulting from the reduction of the nitro group.
Substituted Phenylisothiocyanates: From further electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Fluoro-2-nitrophenylisothiocyanate is utilized in various scientific research applications, including:
Proteomics: It is used as a reagent for labeling and identifying proteins through the formation of stable thiourea linkages with amino groups in proteins.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the modification of surfaces and the development of functional materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 4-fluoro-2-nitrophenylisothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The resulting thiourea linkages are stable and can alter the function or structure of the target biomolecule, making this compound useful in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive in certain contexts.
4-Fluorophenylisothiocyanate: Similar structure but without the nitro group, affecting its reactivity and applications.
2-Nitrophenylisothiocyanate: Lacks the fluorine substituent, which influences its chemical behavior and reactivity.
Uniqueness
4-Fluoro-2-nitrophenylisothiocyanate is unique due to the combined presence of both fluorine and nitro groups on the aromatic ring. This combination enhances its reactivity and allows for specific interactions in chemical and biological systems that are not possible with other phenylisothiocyanate derivatives.
Properties
IUPAC Name |
4-fluoro-1-isothiocyanato-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJCLELIUSMSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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